(4S)-1-Oxa-8-azaspiro[3.5]nonane is a spirocyclic compound characterized by its unique structural motif that combines an oxane ring and an azaspiro ring. This compound is significant in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules. It is classified under spirocyclic compounds, which are known for their distinctive ring structures that can impart unique chemical properties and biological activities.
The compound can be sourced from various synthetic routes documented in scientific literature and patents. It falls under the classification of nitrogen-containing heterocycles, specifically azaspiro compounds, which have been studied for their applications in drug development and organic synthesis.
The synthesis of (4S)-1-Oxa-8-azaspiro[3.5]nonane involves several key steps:
The molecular structure of (4S)-1-Oxa-8-azaspiro[3.5]nonane features a spirocyclic arrangement that includes:
The specific stereochemistry at the 4-position contributes to its biological activity, making it a focus of medicinal chemistry research. The compound's chemical formula can be represented as , where n indicates the number of atoms in each category based on its complete structural formula.
(4S)-1-Oxa-8-azaspiro[3.5]nonane can participate in various chemical reactions:
Common reagents used include lithium aluminum hydride for reductions and potassium permanganate for oxidation, with reaction conditions tailored to optimize yields .
(4S)-1-Oxa-8-azaspiro[3.5]nonane exhibits distinct physical properties:
Chemical properties include reactivity patterns typical of spirocyclic compounds, including susceptibility to oxidation and reduction reactions .
The applications of (4S)-1-Oxa-8-azaspiro[3.5]nonane are diverse:
Research continues into its applications in enzyme inhibition and other therapeutic areas, highlighting its importance in drug design .
The 1-oxa-8-azaspiro[3.5]nonane framework merges two critical heterocyclic motifs—a tetrahydrofuran oxygen and a piperidine nitrogen—bridged through a spirocyclic quaternary carbon. This constrained bicyclic system enforces pronounced three-dimensionality, significantly increasing the fraction of sp³-hybridized carbons (Fsp³). Compounds with high Fsp³ character demonstrate superior drug-like properties, including enhanced solubility, improved metabolic stability, and reduced protein binding promiscuity compared to planar aromatic structures [2] [6]. The spiro[3.5]nonane core specifically addresses intrinsic challenges of CNS-targeted therapeutics, where blood-brain barrier (BBB) penetration necessitates optimal lipophilicity (typically logP 1–3) and molecular weight (<450 Da) [8].
The ether-oxygen and tertiary amine within this scaffold create complementary hydrogen-bonding capabilities. This bifunctional profile enables precise interactions with biological targets while maintaining moderate logD values critical for membrane permeability. For example, in Pfizer’s FAAH inhibitor PF-04862853, the 7-azaspiro[3.5]nonane urea derivative (structurally analogous to 1-oxa-8-azaspiro[3.5]nonane) exhibited oral efficacy in pain models attributed partly to the scaffold’s optimal balance of polarity and conformational rigidity [1]. Similarly, the spirocyclic core in MC4R antagonist PF-07258669 enforces a cis-orientation between hydrogen-bond donors and acceptors, maximizing target engagement unavailable to linear analogs [5].
Table 1: Physicochemical Advantages of 1-Oxa-8-Azaspiro[3.5]nonane vs. Related Scaffolds
Property | 1-Oxa-8-azaspiro[3.5]nonane | Piperidine | Tetrahydrofuran | Spiro[4.5]decane |
---|---|---|---|---|
Fsp³ | 1.0 | 0.33 | 1.0 | 0.78 |
TPSA (Ų) | 23 | 12 | 9 | 12 |
LogP (Predicted) | 1.2–1.8 | 1.0–2.0 | 0.8–1.5 | 2.0–3.0 |
H-Bond Acceptors | 2 | 1 | 1 | 1 |
H-Bond Donors | 1 | 1 | 0 | 1 |
3D Character Index | High | Low | Moderate | Moderate-High |
The 1-oxa-8-azaspiro[4.5]decane system—a closely related homolog—has demonstrated significant neuropharmacological utility, providing critical insights into the advantages and limitations of the smaller [3.5] system. Muscarinic agonists YM796 and YM954 (1-oxa-8-azaspiro[4.5]decane derivatives) exhibited subtype selectivity in CNS models, reversing cognitive deficits in nucleus basalis magnocellularis-lesioned rats at exceptionally low oral doses (0.031 mg/kg and 0.016 mg/kg, respectively) [3] [7]. Mechanistic studies revealed (−)-YM796 functioned as an M1 partial agonist with reduced M2/M3 activity, translating to cognitive enhancement with minimized peripheral cholinergic side effects [7]. This selectivity stems from the spirocycle’s ability to orient pharmacophores into muscarinic subtype-preferred conformations.
In sigma-1 receptor targeting, 1-oxa-8-azaspiro[4.5]decane derivatives (e.g., compound 8) achieved nanomolar affinity (Kᵢ = 0.47–12.1 nM) and moderate σ2 selectivity (Kᵢ(σ2)/Kᵢ(σ1) = 2–44) [4]. The oxygen atom in these systems facilitated hydrogen bonding with Glu172 residues critical for σ1 binding. Radioligand [¹⁸F]8 demonstrated high initial brain uptake in mice (2 min post-injection), with specificity confirmed via SA4503 blockade studies. These findings suggest the smaller [3.5] analog—with potentially enhanced membrane diffusion—could further optimize brain pharmacokinetics.
Table 2: Neuropharmacological Agents Featuring 1-Oxa-8-Azaspiro[4.5]decane vs. Putative Advantages of [3.5] Systems
Application | Compound | Key Attributes | Limitations | Theoretical [3.5] Advantage |
---|---|---|---|---|
Muscarinic Agonists | YM796 | M1 partial agonism; cognitive enhancement (0.031 mg/kg) | Moderate M2/M3 activity | Enhanced selectivity via ring strain |
Muscarinic Agonists | YM954 | Potent M1 activity (0.016 mg/kg) | Induces tremor at higher doses | Reduced peripheral exposure |
Sigma-1 Radioligands | [¹⁸F]8 | Kᵢ(σ1) = 0.47 nM; brain penetrant | σ2 selectivity only 2–44× | Improved σ1/σ2 discrimination |
FAAH Inhibitors | PF-04862853* | Oral efficacy in pain models | Requires urea linker | Direct integration into active site |
Note: PF-04862853 utilizes 7-azaspiro[3.5]nonane, demonstrating pharmacological validation of the [3.5] ring system.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: